N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide
Overview
Description
“N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through a variety of intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features .
Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The presence of halogen, carboxyl, nitro, or methyl groups on the ring can increase the cytotoxicity of the piperidine derivatives .
Scientific Research Applications
1. Selective 5-HT7 Receptor Antagonist
N-Alkylation of sulfonamide moieties in arylsulfonamide derivatives of piperidines has been explored as a strategy to design selective 5-HT7 receptor ligands. This approach has led to the development of compounds with potential antidepressant-like and pro-cognitive properties, valuable for treating CNS disorders (Canale et al., 2016).
2. Potent Human Beta(3) Agonists
Novel sulfonamides with a piperidinyl-phenyl structure have been identified as potent agonists for the human beta(3)-adrenergic receptor, showing promise for potential therapeutic applications (Hu et al., 2001).
3. Antagonists for Anti-HIV-1 Agents
Compounds with N-alkylated piperidine derivatives have been identified as potent CCR5 antagonists, showing significant potential as anti-HIV-1 agents (Finke et al., 2001).
4. Antimicrobial Agents for Plant Pathogens
Derivatives of benzhydryl-sulfonyl piperidine have been synthesized and evaluated for their antimicrobial properties, particularly against pathogens of tomato plants, indicating potential in agricultural applications (Vinaya et al., 2009).
5. Cyclization Catalysts in Chemical Synthesis
Sulfonamides have been used as effective terminators in cationic cyclisations, particularly in the formation of polycyclic systems, highlighting their utility in synthetic organic chemistry (Haskins & Knight, 2002).
Future Directions
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds . They show a wide variety of biological activities and are being utilized in different therapeutic applications . Therefore, the importance of the piperidine nucleus in the field of drug discovery is undeniable . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines and the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Some piperidine derivatives have been found to show significant inhibitory bioactivity in hepg2 cells .
Biochemical Pathways
Piperidine derivatives, such as N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, may affect the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .
Result of Action
Piperidine derivatives, such as N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,9-1-2-9)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPWONYRTWGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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